Cas no 1159490-85-3 (2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol)

2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol structure
1159490-85-3 structure
Product Name:2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol
Número CAS:1159490-85-3
MF:C19H16N8O
Megavatios:372.383341789246
CID:1205213
PubChem ID:17754438
Update Time:2025-04-20

2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol Propiedades químicas y físicas

Nombre e identificación

    • 2-{4-[1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-y l]-1H-pyrazol-1-yl}ethanol
    • PF-04217903 phenolsulfonate
    • NCGC00263161-01
    • A858951
    • NSC763931
    • DB12848
    • AS-16216
    • Q27163274
    • PF-04217903
    • PF-04217903 (phenolsulfonate)
    • aka PF-04217903
    • CCG-264818
    • DA-56725
    • SMR004702763
    • BRD-K73319509-001-08-0
    • PF-04217903,PF-4217903
    • CHEBI:91425
    • HMS3244H11
    • 956905-27-4
    • 1159490-85-3
    • BCP01847
    • HMS3244G11
    • CS-0147
    • NSC-763931
    • NS00072533
    • PDMUGYOXRHVNMO-UHFFFAOYSA-N
    • 2-(4-(1-(isoquinolin-7-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
    • 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol 4-hydroxybenzenesulfonate
    • 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
    • 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
    • DTXSID401026097
    • HMS3295M07
    • CYJ9ATV1IJ
    • SCHEMBL93550
    • 1H-Pyrazole-1-ethanol, 4-(1-(6-quinolinylmethyl)-1H-1,2,3-triazolo(4,5-b)pyrazin-6-yl)
    • BDBM50396934
    • 1H-Pyrazole-1-ethanol, 4-[1-(6-quinolinylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl]-
    • s1094
    • 2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol
    • Met tyrosine kinase inhibitor PF-04217903
    • 3zxz
    • NCGC00263161-03
    • 2-{4-[3-(quinolin-6-ylmethyl)-[1,2,3]triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl}ethanol
    • UNII-CYJ9ATV1IJ
    • 2-{4-[1-(QUINOLIN-6-YLMETHYL)-1H-[1,2,3]TRIAZOLO[4,5-B]PYRAZIN-6-YL]-1H-PYRAZOL-1-YL}ETHANOL
    • PF-4217903
    • EX-A478
    • SB19372
    • NCGC00263161-11
    • 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol
    • NCGC00263161-15
    • PF 04217903
    • CHEMBL2001019
    • SW218126-2
    • Kinome_3829
    • NSC800845
    • HMS3244G12
    • 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
    • 2-(4-(3-(quinolin-6-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethanol
    • 2-[4-[1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl]-1H-pyrazol-1-yl]ethanol
    • AMY23856
    • BRD-K73319509-001-01-5
    • J-505841
    • AC-35476
    • HY-12017
    • MLS006010959
    • HMS3654I19
    • NSC-800845
    • KRW
    • AKOS026750596
    • PF04217903
    • 956905-27-4 (free base)
    • MFCD12407410
    • 2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol
    • Renchi: 1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
    • Clave inchi: PDMUGYOXRHVNMO-UHFFFAOYSA-N
    • Sonrisas: OCCN1C=C(C=N1)C1=CN=C2C(=N1)N(CC1C=CC3C(=CC=CN=3)C=1)N=N2

Atributos calculados

  • Calidad precisa: 372.14470716g/mol
  • Masa isotópica única: 372.14470716g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 5
  • Complejidad: 524
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.7
  • Superficie del Polo topológico: 107Ų
Proveedores recomendados
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Jing Kun Chemical Co.,Ltd.